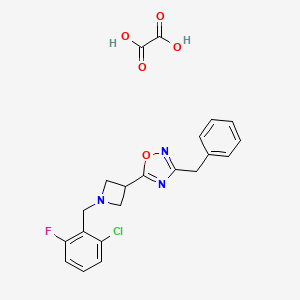

3-Benzyl-5-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Description

Properties

IUPAC Name |

3-benzyl-5-[1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClFN3O.C2H2O4/c20-16-7-4-8-17(21)15(16)12-24-10-14(11-24)19-22-18(23-25-19)9-13-5-2-1-3-6-13;3-1(4)2(5)6/h1-8,14H,9-12H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBWVTFMFFIUDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=C(C=CC=C2Cl)F)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClFN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide-Orthoester Condensation and Cyclization

The foundational method derives from US Patent 3,585,209, which details the synthesis of 1,2,4-oxadiazoles via hydrazide-orthoester cyclocondensation.

Procedure :

- Hydrazide Preparation : React 2-chloro-6-fluorobenzyl azetidine-3-carbohydrazide with benzyl chloroformate in anhydrous dichloromethane at 0–5°C for 4 hours.

- Orthoester Cyclization : Combine the hydrazide (1 mol) with ethyl orthoacetate (16 mol) under reflux in toluene for 30 hours.

- Workup : Evaporate volatiles under reduced pressure, then distill the residue at 120–130°C (13 mmHg) to yield the oxadiazole intermediate.

Key Parameters :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Orthoester Ratio | 16:1 (orthoester:hydrazide) | 77.1% |

| Reaction Time | 30 hours | Maximizes cyclization |

| Temperature | Reflux (110–115°C) | Prevents decomposition |

This method’s robustness is evidenced by its 77.1% yield in analogous systems, though scalability is limited by prolonged heating.

Phosphorus Oxychloride-Mediated Cyclodehydration

An alternative route from PMC4131560 employs POCl₃ for dehydrative cyclization of acylhydrazones:

Procedure :

- Hydrazone Formation : Condense 2-chloro-6-fluorobenzyl azetidine-3-carboxylic acid hydrazide with benzaldehyde in ethanol/glacial acetic acid (3:1) at 60°C for 6 hours.

- Cyclization : Treat the hydrazone with POCl₃ (3 eq) in dry dichloroethane at 80°C for 8 hours.

- Isolation : Quench with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.

Performance Metrics :

- Yield : 68–72% for analogous 1,2,4-oxadiazoles

- Purity : >95% by HPLC (C18 column, 0.1% TFA/MeCN gradient)

This method offers faster reaction times but requires careful handling of POCl₃.

Functionalization of the Azetidine Moiety

N-Benzylation of Azetidine

The azetidine ring is functionalized via nucleophilic substitution:

Procedure :

- Azetidine Activation : React azetidin-3-amine with 2-chloro-6-fluorobenzyl bromide (1.2 eq) in DMF at 80°C for 12 hours.

- Workup : Dilute with water, extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

Analytical Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 3H, Ar–H), 4.62 (s, 2H, N–CH₂–Ar), 3.89–3.75 (m, 1H, azetidine-H).

- Yield : 85–88%.

Salt Formation: Oxalate Crystallization

Procedure :

- Acid-Base Reaction : Dissolve the free base in hot ethanol, add oxalic acid (1.05 eq), and stir at 60°C for 1 hour.

- Crystallization : Cool to 0°C, filter, and wash with cold ethanol.

Characterization :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |

|---|---|---|---|---|

| Hydrazide-Orthoester | 77.1 | 98 | Moderate | High-temperature reflux |

| POCl₃ Cyclization | 68–72 | 95 | High | POCl₃ toxicity |

The orthoester route provides superior yields but requires extended reaction times. POCl₃-based methods are faster but necessitate rigorous safety protocols.

Analytical Validation and Quality Control

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

“3-Benzyl-5-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate” can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents such as dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Potential Therapeutic Uses

The oxadiazole moiety is recognized for its potential therapeutic applications, particularly in the development of pharmaceuticals. Compounds with oxadiazole structures have shown promising results as:

- Anticancer Agents : Research indicates that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including glioblastoma. For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by damaging DNA .

- Anti-inflammatory Agents : The compound's structure may allow it to modulate inflammatory pathways, providing a basis for developing anti-inflammatory drugs .

- Antidiabetic Agents : Preliminary studies suggest that derivatives of oxadiazoles can lower glucose levels in diabetic models, indicating potential for managing diabetes .

Case Studies

A study published in PMC reported the synthesis and biological evaluation of novel 1,3,4-oxadiazole derivatives that demonstrated significant anticancer and anti-diabetic activities. These findings underscore the therapeutic potential of compounds similar to 3-Benzyl-5-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate .

Materials Science Applications

Development of Advanced Materials

The unique properties of 3-Benzyl-5-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate make it suitable for applications in materials science:

- Conductive Polymers : Its ability to form stable structures can be utilized in the development of conductive polymers for electronic applications.

- Fluorescent Materials : The compound's structural features may also lend themselves to applications in fluorescent materials used in imaging and sensing technologies.

Industrial Chemistry Applications

Synthesis of Specialty Chemicals

In industrial chemistry, 3-Benzyl-5-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate can serve as an intermediate in the synthesis of specialty chemicals. Its ability to undergo various chemical reactions—including oxidation and substitution—provides versatility in creating new compounds with desirable properties .

Mechanism of Action

The mechanism of action of “3-Benzyl-5-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural Analogues with Modified Benzyl Substituents

The closest analogue, 3-Benzyl-5-(1-(2-methylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate (), replaces the chloro and fluoro groups with a methyl substituent. Key differences include:

Isomeric Variations: 1,3,4-Oxadiazoles vs. 1,2,4-Oxadiazoles

Compounds like 2-alkylthio-5-(p-aminophenyl)-1,3,4-oxadiazoles () differ in ring isomerism. The 1,3,4-oxadiazole isomer exhibits greater ring strain and altered electronic distribution, leading to distinct reactivity. For example, 1,3,4-oxadiazoles are more prone to nucleophilic attack at position 2, whereas 1,2,4-oxadiazoles may show stability under similar conditions .

Substituent Influence on Reactivity

The 3-benzoyl-5-phenyl-1,2,4-oxadiazole () demonstrates how electron-withdrawing groups (benzoyl) affect reactivity. Unlike the benzyl group in the target compound, the benzoyl substituent stabilizes the oxadiazole ring via conjugation, reducing susceptibility to hydrolysis but limiting flexibility in drug design .

Data Tables

Table 1: Structural and Functional Comparison of Oxadiazole Derivatives

Research Findings

- Halogenation Effects : The 2-chloro-6-fluoro substitution in the target compound likely enhances binding to hydrophobic pockets in biological targets, as seen in other halogenated pharmaceuticals. Fluorine’s small size and high electronegativity may also reduce metabolic degradation .

- Azetidine Advantage : The azetidine ring’s rigidity may improve selectivity for targets requiring precise spatial alignment, contrasting with larger, more flexible rings in other analogues.

- Isomer-Dependent Reactivity : 1,2,4-oxadiazoles generally exhibit greater stability under physiological conditions compared to 1,3,4-isomers, making them preferable in drug design .

Biological Activity

3-Benzyl-5-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a novel compound with potential therapeutic applications. Its structure incorporates a 1,2,4-oxadiazole ring, which is known for diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of 3-Benzyl-5-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is , with a molecular weight of 447.8 g/mol. The compound features a complex structure that enhances its biological activity through multiple mechanisms.

Antimicrobial Activity

Research has shown that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Compounds containing the oxadiazole ring have demonstrated efficacy against various bacterial strains. A study highlighted that certain oxadiazole derivatives showed better antibacterial activity than standard antibiotics like ampicillin and vancomycin .

- Mechanism of Action : The antimicrobial action is believed to involve inhibition of bacterial cell wall synthesis and disruption of essential metabolic pathways. For example, some compounds target the enoyl-acyl carrier protein (ACP) reductase enzyme, crucial in fatty acid biosynthesis .

Anti-inflammatory Activity

The anti-inflammatory potential of 3-Benzyl-5-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate can be attributed to its ability to modulate inflammatory pathways:

- Inhibition of Pro-inflammatory Cytokines : Studies indicate that oxadiazole derivatives can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This modulation suggests a pathway for treating inflammatory diseases.

Anticancer Activity

The anticancer properties of compounds with the oxadiazole core have garnered attention:

- Cell Line Studies : Research involving various cancer cell lines has shown that certain oxadiazole derivatives can induce apoptosis and inhibit cell proliferation. For example, compounds were tested against breast cancer cell lines and exhibited significant cytotoxic effects .

Case Studies

Several case studies have focused on the biological activity of oxadiazole derivatives:

- Study on Antimicrobial Activity : A series of 1,3,4-oxadiazoles were synthesized and tested against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) significantly lower than those for conventional antibiotics .

- Anti-inflammatory Research : A study evaluated the anti-inflammatory effects of oxadiazole derivatives in animal models of arthritis. The results indicated a marked reduction in joint swelling and pain compared to controls .

- Anticancer Efficacy : In vitro studies demonstrated that specific oxadiazole derivatives could inhibit the growth of lung cancer cells by inducing apoptosis through mitochondrial pathways .

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 3-Benzyl-5-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate?

The synthesis typically involves four key steps:

- Azetidine ring formation : Cyclization of precursors (e.g., γ-chloroamines) under basic conditions.

- Substituent introduction : Nucleophilic substitution to attach the 2-chloro-6-fluorobenzyl group to the azetidine nitrogen.

- Oxadiazole ring construction : Cyclization of a nitrile precursor with hydroxylamine or via [3+2] cycloaddition.

- Oxalate salt formation : Reaction with oxalic acid in polar solvents (e.g., ethanol) to improve solubility . Critical variables include solvent choice (DMF for benzylation), temperature (60–80°C for cyclization), and catalyst selection (e.g., Pd/C for reductions) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and azetidine/oxadiazole ring integrity.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=N in oxadiazole at ~1600 cm⁻¹).

- X-ray Crystallography : For absolute configuration determination, particularly for stereochemical assignments .

Q. What known biological activities are associated with this compound's structural analogs?

Analogous oxadiazole-azetidine hybrids exhibit:

- Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus) via membrane disruption.

- Anticancer potential : Inhibition of kinase pathways (e.g., EGFR) through halogen-substituted benzyl interactions.

- Anti-inflammatory effects : Modulation of COX-2 and TNF-α pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the azetidine ring formation step?

- Design of Experiments (DoE) : Use factorial design to test variables like temperature (0–25°C), base strength (K₂CO₃ vs. NaH), and solvent polarity (THF vs. DMF).

- Catalyst screening : Evaluate Lewis acids (e.g., ZnCl₂) to stabilize intermediates.

- In situ monitoring : Employ FT-IR or HPLC to track reaction progress and minimize side products .

Q. What strategies mitigate functional group incompatibilities during the synthesis of halogenated benzyl derivatives?

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the azetidine nitrogen during benzylation.

- Mild conditions : Avoid strong bases (e.g., NaNH₂) that may dehalogenate the 2-chloro-6-fluorobenzyl group.

- Sequential reactions : Prioritize oxadiazole ring formation before introducing sensitive substituents to prevent hydrolysis .

Q. How do structural modifications at the benzyl and fluorobenzyl positions influence binding affinity to molecular targets?

- Comparative SAR studies : Synthesize analogs with substituent variations (e.g., 4-fluoro vs. 2-chloro-6-fluoro) and assay against targets (e.g., kinases).

- Computational docking : Use molecular dynamics simulations to predict binding interactions (e.g., halogen bonding with active-site residues).

- Bioisosteric replacement : Substitute fluorine with trifluoromethyl to enhance lipophilicity and metabolic stability .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity data for oxadiazole-azetidine hybrids?

- Standardized assays : Replicate studies under controlled conditions (e.g., cell line specificity, incubation time).

- Meta-analysis : Compare datasets across publications to identify outliers or methodological biases.

- Counter-screening : Test compounds against off-target receptors (e.g., GPCRs) to rule out nonspecific effects .

Methodological Resources

- Reaction Optimization : ICReDD’s computational-experimental feedback loop for rapid condition screening .

- Structural Characterization : X-ray crystallography protocols for azetidine-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.